Cas no 19179-72-7 (L-Cysteine,N-acetyl-S-(2-hydroxyethyl)-)
19179-72-7 structure
Product Name:L-Cysteine,N-acetyl-S-(2-hydroxyethyl)-
Numero CAS:19179-72-7
MF:C7H13NO4S
MW:207.24742102623
CID:144227
PubChem ID:108009
Update Time:2025-04-19
L-Cysteine,N-acetyl-S-(2-hydroxyethyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- L-Cysteine,N-acetyl-S-(2-hydroxyethyl)-
- 2-acetamido-3-(2-hydroxyethylsulfanyl)propanoic acid
- N-acetyl-S-(2-hydroxyethyl)cysteine
- 2-Hydroxyethylmercapturic acid
- Alanine, N-acetyl-3-((2-hydroxyethyl)thio)-
- N-Acetyl-S-2-hydroxyethyl-L-cysteine
- S-(beta-Hydroxyethyl)mercapturic acid
- (R)-2-Acetamido-3-((2-hydroxyethyl)thio)propanoic acid
- ALANINE, N-ACETYL-3-((2-HYDROXYETHYL)THIO)-, L-
- DTXSID00914077
- n -acetyl-S-(2-hydroxyethyl)-l-cysteine
- N-Acetyl-S-(2-hydroxyethyl)-L-cysteine
- (2R)-2-acetamido-3-(2-hydroxyethylsulfanyl)propanoic acid
- S-(2-HYDROXYETHYL)-N-ACETYLCYSTEINE
- S-(2-Hydroxyethyl)-N-acetyl-L-cysteine
- UNII-5125C7A0EK
- CHEBI:34960
- SCHEMBL15794762
- Cysteine, N-acetyl-S-(2-hydroxyethyl)-
- Q27116339
- 5125C7A0EK
- L-Cysteine, N-acetyl-S-(2-hydroxyethyl)-
- S-(.BETA.-HYDROXYETHYL)MERCAPTURIC ACID
- 15060-26-1
- N-Acetyl-S- (2-hydroxyethyl)-L-cysteine
- 19179-72-7
-
- Inchi: 1S/C7H13NO4S/c1-5(10)8-6(7(11)12)4-13-3-2-9/h6,9H,2-4H2,1H3,(H,8,10)(H,11,12)/t6-/m0/s1
- Chiave InChI: NAYOYSKSFGMFOB-LURJTMIESA-N
- Sorrisi: S(CCO)C[C@@H](C(=O)O)NC(C)=O
Proprietà calcolate
- Massa esatta: 207.05659
- Massa monoisotopica: 207.056529
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 13
- Conta legami ruotabili: 6
- Complessità: 185
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 112
- XLogP3: -0.9
Proprietà sperimentali
- Densità: 1.324
- Punto di ebollizione: 528°Cat760mmHg
- Punto di infiammabilità: 273.1°C
- Indice di rifrazione: 1.54
- PSA: 86.63
L-Cysteine,N-acetyl-S-(2-hydroxyethyl)- Letteratura correlata
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
19179-72-7 (L-Cysteine,N-acetyl-S-(2-hydroxyethyl)-) Prodotti correlati
- 14402-54-1(N-Acetyl-S-propyl-L-cysteine)
- 15060-26-1(L-Cysteine,N-acetyl-S-(2-hydroxyethyl)-)
- 62305-89-9((3R)-5-Oxothiomorpholine-3-carboxylic Acid)
- 23127-41-5(N-Acetyl-S-allyl-L-cysteine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti